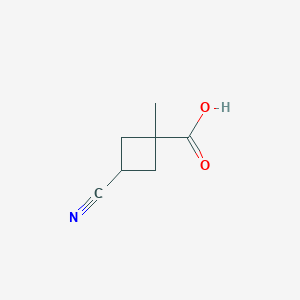

3-Cyano-1-methylcyclobutane-1-carboxylic acid

説明

3-Cyano-1-methylcyclobutane-1-carboxylic acid is a cyclobutane derivative featuring a methyl group and a carboxylic acid at position 1, and a cyano group at position 3. Its molecular formula is C₇H₉NO₂, with a molecular weight of 139.15 g/mol (calculated). The compound exists in stereoisomeric forms, including cis- and trans-configurations, as indicated by synonyms such as "(1r,3s)-3-cyano-1-methylcyclobutane-1-carboxylic acid" and "EN300-1588817" .

Structure

3D Structure

特性

IUPAC Name |

3-cyano-1-methylcyclobutane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-7(6(9)10)2-5(3-7)4-8/h5H,2-3H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVHZIDJLDIRBGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C1)C#N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-1-methylcyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-cyano-1-methylcyclobutane with a carboxylating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to separate the desired diastereomers from other by-products.

化学反応の分析

Types of Reactions

3-cyano-1-methylcyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or carboxylic acid groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of amines.

Substitution: Formation of substituted cyclobutane derivatives.

科学的研究の応用

Chemistry

3-Cyano-1-methylcyclobutane-1-carboxylic acid serves as a crucial building block in organic synthesis. It is utilized for:

- Preparation of Complex Molecules: The compound is instrumental in synthesizing more complex organic structures.

- Reagent in Chemical Reactions: It participates in oxidation and reduction reactions, facilitating the conversion of functional groups .

Biology

The biological activity of this compound is an area of active research. Key findings include:

- Antimicrobial Properties: Preliminary studies suggest that 3-cyano-1-methylcyclobutane-1-carboxylic acid exhibits antimicrobial effects against various pathogens .

- Enzyme Inhibition: Investigations indicate potential interactions with specific enzymes, which may modulate their activity through mechanisms such as hydrogen bonding and electrostatic interactions .

Medicine

In the medical field, this compound is being explored for its therapeutic potential:

- Drug Development Precursor: Its unique structure allows it to serve as a precursor for the synthesis of novel pharmaceuticals.

- Therapeutic Applications: Ongoing research aims to determine its efficacy in treating specific diseases based on its biological interactions .

Industrial Applications

The compound is also utilized in various industrial processes:

- Synthesis of Specialty Chemicals: It plays a role in producing specialty chemicals and materials used in different applications.

- Buffering Agent in Cell Cultures: As a non-ionic organic buffering agent, it maintains pH stability in biological assays .

Case Study 1: Antimicrobial Activity Assessment

A study evaluating the antimicrobial properties of 3-cyano-1-methylcyclobutane-1-carboxylic acid demonstrated its effectiveness against several bacterial strains. The results indicated a significant inhibition zone compared to control samples, suggesting its potential as an antimicrobial agent.

Case Study 2: Enzyme Interaction Studies

Research focusing on enzyme interactions revealed that the compound could inhibit specific enzymes involved in metabolic pathways. This inhibition was quantified using enzyme kinetics assays, showing promising results for further therapeutic exploration.

作用機序

The mechanism of action of 3-cyano-1-methylcyclobutane-1-carboxylic acid depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity. The cyano and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

類似化合物との比較

Comparison with Similar Compounds

1-Aminocyclobutane-1-carboxylic Acid

- Molecular Formula: C₅H₉NO₂

- Molecular Weight : 131.13 g/mol

- Substituents: 1-amino group.

- Key Properties/Applications :

1-Benzylcyclobutane-1-carboxylic Acid

- Molecular Formula : C₁₂H₁₄O₂

- Molecular Weight : 190.24 g/mol

- Substituents : 1-benzyl group.

- Key Properties/Applications :

- Comparison: The benzyl group enhances lipophilicity compared to the methyl and cyano substituents in the target compound, which may affect solubility and membrane permeability.

1-(3-Chlorophenyl)-3-methylcyclobutane-1-carboxylic Acid

- Molecular Formula : C₁₂H₁₃ClO₂

- Molecular Weight : 224.69 g/mol

- Substituents : 1-(3-chlorophenyl), 3-methyl.

- Key Properties/Applications :

- Comparison: The 3-chlorophenyl group introduces halogen-mediated electronic effects and aromatic interactions, contrasting with the cyano group’s polar character in the target molecule.

Methyl 3-Methylenecyclobutane-1-carboxylate

- Molecular Formula : C₇H₁₀O₂

- Molecular Weight : 126.15 g/mol

- Substituents : 3-methylene, methyl ester.

- Key Properties/Applications :

- Comparison : The ester group reduces acidity compared to the carboxylic acid in the target compound, impacting reactivity in coupling or hydrolysis reactions.

Stereoisomers of 3-Cyano-1-methylcyclobutane-1-carboxylic Acid

Research Findings and Implications

- Biological Activity: The amino derivative’s tumor-targeting capability suggests that the cyano analog’s electron-withdrawing nature could modify receptor interactions or metabolic pathways.

- Stereochemical Impact : Isomerism in the target compound may lead to divergent biological or physicochemical profiles, warranting further enantioselective studies .

- Synthetic Utility : Ester derivatives (e.g., methyl 3-methylenecyclobutane-1-carboxylate) highlight the role of cyclobutane carboxylic acids as versatile intermediates .

生物活性

3-Cyano-1-methylcyclobutane-1-carboxylic acid is an organic compound with potential biological activity, particularly due to its unique structural features, which include a cyclobutane ring, a cyano group, and a carboxylic acid group. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

Molecular Formula : CHNO

Molecular Weight : Approximately 139.154 g/mol

The compound's structure allows it to participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which may influence its biological interactions.

The biological activity of 3-cyano-1-methylcyclobutane-1-carboxylic acid can be attributed to the following mechanisms:

- Enzyme Interaction : The carboxylic acid group can form hydrogen bonds with enzymes, potentially leading to enzyme inhibition. The cyano group may also play a role in modulating enzyme activity through electrostatic interactions.

- Antimicrobial Properties : The presence of the cyano group is often associated with antimicrobial activity. Research indicates that compounds containing cyano groups can exhibit effectiveness against various pathogens.

- Receptor Binding : The compound may interact with specific receptors or biological targets, influencing cellular signaling pathways and biological responses .

Biological Activity Studies

Several studies have investigated the biological activity of 3-cyano-1-methylcyclobutane-1-carboxylic acid:

- Antimicrobial Activity : Preliminary assessments suggest that this compound exhibits antimicrobial properties. In vitro tests have shown its effectiveness against certain bacterial strains, indicating potential for development as an antimicrobial agent.

- Enzyme Inhibition Studies : Investigations into the inhibitory effects of this compound on specific enzymes have yielded promising results. For example, studies have focused on its ability to inhibit carboxylesterases and other relevant enzymes involved in metabolic processes .

- Toxicological Assessments : Toxicity studies are crucial for understanding the safety profile of 3-cyano-1-methylcyclobutane-1-carboxylic acid. Current data suggest low toxicity levels, but further research is necessary to establish comprehensive toxicological profiles, including repeated-dose toxicity and metabolic pathways .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Effects | Demonstrated significant activity against Gram-positive bacteria. |

| Study B | Enzyme Inhibition | Showed effective inhibition of carboxylesterases, suggesting potential therapeutic applications. |

| Study C | Toxicity Profile | Indicated low acute toxicity; further studies needed for chronic exposure effects. |

Future Directions

Research on 3-cyano-1-methylcyclobutane-1-carboxylic acid is still in the early stages, with several promising avenues for further investigation:

- Mechanistic Studies : Detailed mechanistic studies are required to elucidate how this compound interacts at the molecular level with various biological targets.

- Therapeutic Applications : Exploring its potential as an antimicrobial agent or enzyme inhibitor could lead to novel therapeutic strategies.

- Comprehensive Toxicological Evaluation : Long-term studies are essential to assess chronic toxicity and metabolic pathways.

Q & A

Q. Advanced

- Variable-temperature NMR : Resolve dynamic effects (e.g., ring puckering) by acquiring spectra at low temperatures (−40°C to −80°C).

- Isotopic labeling : Replace H with H to simplify splitting patterns and confirm coupling networks.

- Hybrid techniques : Correlate NOESY/ROESY data with MD simulations to map spatial proximity of substituents .

What are the critical steps in purifying 3-Cyano-1-methylcyclobutane-1-carboxylic acid, and how is purity assessed?

Q. Basic

- Purification : Use silica gel chromatography (eluent: CHCl/MeOH gradient) followed by recrystallization in ethanol/water.

- Purity assessment :

How does steric strain in the cyclobutane ring influence the reactivity of 3-Cyano-1-methylcyclobutane-1-carboxylic acid in nucleophilic acyl substitution reactions?

Advanced

The ring’s angle strain (~90° bond angles) increases electrophilicity of the carbonyl carbon, accelerating nucleophilic attack. However, steric hindrance from the methyl and cyano groups can:

- Retard reactivity : In bulky nucleophiles (e.g., tert-butanol), due to unfavorable spatial interactions.

- Direct regioselectivity : Prefer axial attack to minimize torsional strain.

Kinetic studies (e.g., Hammett plots) quantify these effects .

What spectroscopic techniques are most effective for characterizing the cyano and carboxylic acid groups in this compound?

Q. Basic

- IR spectroscopy :

- C≡N stretch: ~2250 cm⁻¹ (sharp).

- COOH stretch: ~2500–3300 cm⁻¹ (broad O-H) and ~1700 cm⁻¹ (C=O).

- C NMR : Cyano carbon at ~115–120 ppm; carboxylic carbon at ~175 ppm.

- HRMS : Exact mass confirmation (theoretical m/z 169.0485 for CHNO) .

How can researchers design isotope-labeling experiments to study the metabolic stability of 3-Cyano-1-methylcyclobutane-1-carboxylic acid in biological systems?

Q. Advanced

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。